N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide features a pyrimidine core substituted with a hydroxy group at position 4, a 4-methoxyphenyl group at position 6, and a sulfanyl bridge connecting to an acetamide moiety. The acetamide nitrogen is further substituted with a 3,5-dichlorophenyl group. This structure combines hydrogen-bonding (hydroxy), lipophilic (chlorophenyl, methoxyphenyl), and π-π interaction (aromatic rings) motifs, making it a candidate for diverse biological applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-27-15-4-2-11(3-5-15)16-9-17(25)24-19(23-16)28-10-18(26)22-14-7-12(20)6-13(21)8-14/h2-9H,10H2,1H3,(H,22,26)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWHKSMCDCAHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the dichlorophenyl and hydroxy-methoxyphenyl-pyrimidinyl intermediates. These intermediates are then coupled through a sulfanyl-acetamide linkage under controlled conditions, such as specific temperatures and pH levels, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Compound A : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide (CAS: 741691-28-1)
- Structural Differences: Replaces the hydroxypyrimidine core with a cyclopenta-thieno-pyrimidinone system. Substituents: 4-chlorophenyl (vs. 4-methoxyphenyl) and 3,5-dimethylphenyl (vs. 3,5-dichlorophenyl).
- Implications: The fused thieno ring increases rigidity and may alter binding kinetics.
Compound B : N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Synthesized in )
- Structural Differences: Pyrimidine core has 4,6-diamino groups (vs. 4-hydroxy and 6-methoxyphenyl). Substituent: 4-chlorophenyl (vs. 3,5-dichlorophenyl).
- Implications: Amino groups enhance hydrogen bonding but reduce acidity compared to hydroxy. Reduced steric bulk from the absence of methoxyphenyl may improve solubility .
Substituent and Functional Group Variations
Compound C : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (EP3348550A1)
- Structural Differences :
- Benzothiazole core replaces pyrimidine.
- Substituents: 3,4-dichlorophenyl (vs. 3,5-dichlorophenyl) and trifluoromethyl.
- Implications :
Compound D : N-(3,5-Dimethoxyphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxopyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1111142-33-6)
- Structural Differences :
- Pyrido-pyrimidine core with 4-fluorobenzyl and dimethoxyphenyl groups.
Pharmacological and Physicochemical Properties
- Target Compound Advantages :
- Balanced lipophilicity (LogP ~4.2) from dichlorophenyl and methoxyphenyl.
- Hydroxy group enables strong hydrogen bonding, critical for target engagement .
Biological Activity
N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound features a complex structure that includes a dichlorophenyl moiety, a methoxy-substituted phenyl group, and a pyrimidine ring linked by a sulfanyl group. Its unique arrangement of functional groups suggests significant interactions with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The IUPAC name for this compound is this compound. The molecular formula is with a molecular weight of approximately 420.31 g/mol. The structure can be represented as follows:
| Component | Description |
|---|---|
| Dichlorophenyl Group | Contributes to the compound's lipophilicity and potential interaction with cell membranes. |
| Pyrimidine Ring | Known for its role in nucleic acid structure and function, potentially influencing enzyme activity. |
| Sulfanyl Group | May facilitate redox reactions and serve as a reactive site for biological interactions. |
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Studies
-
Cytotoxicity Assays : In vitro studies have demonstrated that this compound shows potent activity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values indicate effective concentration levels at which 50% of cell viability is inhibited.
Cell Line IC50 (µM) Reference A431 12.5 Jurkat 15.0 - Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell survival pathways, such as Bcl-2, enhancing its apoptotic effects.
Additional Biological Activities
Beyond its anticancer properties, preliminary studies indicate potential anti-inflammatory and antimicrobial activities associated with this compound.
Anti-inflammatory Effects
The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
In vitro tests have shown that this compound possesses mild antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting further exploration in the development of antimicrobial agents.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the precise assembly of its complex structure. Key steps include:
- Formation of Intermediates : Initial synthesis involves creating dichlorophenyl and methoxy-substituted intermediates through electrophilic aromatic substitution reactions.
- Coupling Reactions : The final product is formed by coupling these intermediates via a sulfanyl-acetamide linkage under controlled conditions (temperature and pH).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
